3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride
Overview
Description
“3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride” is a chemical compound with the CAS Number: 960492-85-7 . It has a molecular weight of 251.68 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)benzyl]azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride” is 1S/C11H12F3N.ClH/c12-11(13,14)10-4-2-1-3-9(10)5-8-6-15-7-8;/h1-4,8,15H,5-7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
Azetidine Derivatives as Intermediates : Azetidines, including compounds similar to 3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride, serve as valuable intermediates in synthetic chemistry. For example, the rearrangement of 2-aryl-3,3-dichloroazetidines has been explored for the synthesis of aziridines and aroylaziridines through intermediate 2-azetines, showcasing azetidine compounds' role in facilitating diverse chemical transformations (Dejaegher et al., 2002).
Chiral Azetidine Analog Synthesis : Enantiopure azetidine-2-carboxylic acid analogs possessing various heteroatomic side chains have been synthesized, indicating the importance of azetidine derivatives in producing chiral building blocks for studying peptide activity influences (Sajjadi & Lubell, 2008).
Pharmacological Applications
- Neurokinin-1 Receptor Antagonists : Although outside the direct scope of requested exclusions, it's noteworthy that azetidine derivatives have been applied in designing neurokinin-1 receptor antagonists, highlighting their potential in addressing conditions related to emesis and depression. This demonstrates the broader utility of azetidine compounds in therapeutic development (Harrison et al., 2001).
Material Science Applications
- Polyurethane Dispersion : Azetidine-containing compounds have been utilized to create self-curable aqueous-based polyurethane dispersions. The introduction of azetidine end groups into polyurethane prepolymers allows for a self-curing mechanism via a ring-opening reaction, showcasing azetidine's utility in material science (Wang et al., 2006).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[[2-(trifluoromethyl)phenyl]methyl]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-4-2-1-3-9(10)5-8-6-15-7-8;/h1-4,8,15H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABQCVWOPDZJCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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